molecular formula C24H21NO4 B4012513 2-(4-methylphenyl)-2-oxo-1-phenylethyl 3-(acetylamino)benzoate

2-(4-methylphenyl)-2-oxo-1-phenylethyl 3-(acetylamino)benzoate

Cat. No.: B4012513
M. Wt: 387.4 g/mol
InChI Key: ZSDOPGCQKBEQLO-UHFFFAOYSA-N
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Description

2-(4-methylphenyl)-2-oxo-1-phenylethyl 3-(acetylamino)benzoate is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound is also known as N-phenylacetyl-L-prolylglycine ethyl ester (or Nootropil), and it belongs to a class of drugs called nootropics. Nootropics are drugs that are known to enhance cognitive function, memory, and learning abilities. In

Scientific Research Applications

2-(4-methylphenyl)-2-oxo-1-phenylethyl 3-(acetylamino)benzoate has been extensively studied for its potential applications in scientific research. This compound has been found to have a variety of effects on the brain and nervous system, including enhancing cognitive function, memory, and learning abilities. It has also been found to have neuroprotective effects, which may make it useful in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, this compound has been found to have anti-inflammatory and antioxidant effects, which may make it useful in the treatment of a variety of other diseases, such as cancer and cardiovascular disease.

Mechanism of Action

The exact mechanism of action of 2-(4-methylphenyl)-2-oxo-1-phenylethyl 3-(acetylamino)benzoate is not fully understood. However, it is believed that this compound enhances cognitive function and memory by increasing the production of neurotransmitters, such as acetylcholine and glutamate. It may also enhance the function of neuronal receptors, such as NMDA receptors, which are involved in learning and memory processes.
Biochemical and Physiological Effects:
This compound has been found to have a variety of biochemical and physiological effects. It has been found to increase cerebral blood flow, which may enhance cognitive function and memory. It has also been found to have antioxidant and anti-inflammatory effects, which may protect the brain and nervous system from damage. Additionally, this compound has been found to have a positive effect on the immune system, which may make it useful in the treatment of a variety of diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-(4-methylphenyl)-2-oxo-1-phenylethyl 3-(acetylamino)benzoate in lab experiments is its ability to enhance cognitive function and memory. This makes it useful in a variety of research areas, such as neuroscience and psychology. Additionally, this compound has been extensively studied, and its synthesis method is well-established, which makes it easy to obtain and use in lab experiments. However, there are also some limitations to using this compound in lab experiments. For example, the exact mechanism of action is not fully understood, which makes it difficult to interpret the results of experiments. Additionally, the effects of this compound may vary depending on the dose and duration of treatment, which can make it difficult to control for these variables in experiments.

Future Directions

There are many future directions for research on 2-(4-methylphenyl)-2-oxo-1-phenylethyl 3-(acetylamino)benzoate. One area of research is the potential use of this compound in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Another area of research is the development of new compounds that are similar to this compound, but with improved potency and selectivity. Additionally, there is a need for more research on the long-term effects of this compound, as well as its potential side effects. Overall, this compound is a promising compound with many potential applications in scientific research.

Properties

IUPAC Name

[2-(4-methylphenyl)-2-oxo-1-phenylethyl] 3-acetamidobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21NO4/c1-16-11-13-18(14-12-16)22(27)23(19-7-4-3-5-8-19)29-24(28)20-9-6-10-21(15-20)25-17(2)26/h3-15,23H,1-2H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSDOPGCQKBEQLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C(C2=CC=CC=C2)OC(=O)C3=CC(=CC=C3)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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